
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 2,6-dimethylphenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also includes steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-N’-methylformamidine
- 2,6-dimethylphenyl isocyanate
- N,N’-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
Uniqueness
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its specific combination of a piperazine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Biological Activity
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide is a chemical compound that has gained attention in medicinal chemistry due to its diverse biological activities. Its unique structure, featuring a piperazine ring and a sulfonamide group, positions it as a potential lead compound for the development of pharmaceuticals targeting various diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₃N₃O₂S, with a molecular weight of approximately 333.9 g/mol. The compound's structural features include:
Feature | Description |
---|---|
Piperazine Ring | Provides flexibility and potential receptor interactions. |
Sulfonamide Group | Mimics natural substrates, allowing enzyme inhibition. |
2,6-Dimethylphenyl Moiety | Enhances lipophilicity and receptor binding affinity. |
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The sulfonamide group allows the compound to mimic natural substrates, facilitating binding to active sites and inhibiting enzyme activity. This inhibition can disrupt metabolic pathways and cellular processes critical for disease progression.
Biological Activities
Research has identified several biological activities associated with this compound:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity by modulating neurotransmitter levels and inhibiting GABA transaminase .
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, which could have implications for treating neurological disorders.
- Potential Antibacterial Properties : The sulfonamide functionality is known for its antibacterial effects by targeting bacterial enzymes.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
- Anticonvulsant Studies : A study on N-(2,6-dimethylphenyl)-substituted semicarbazones demonstrated significant anticonvulsant activity across multiple seizure models without neurotoxicity. This suggests that similar derivatives could be effective in treating epilepsy .
- Enzyme Interaction Studies : Research on piperazine derivatives indicated their potential as human acetylcholinesterase inhibitors, which are crucial for conditions like Alzheimer's disease. The interaction at key sites suggests that modifications to the piperazine structure could enhance therapeutic efficacy .
- Pharmacophore Modeling : A four-point pharmacophore model developed for anticonvulsants indicated that compounds like this compound could be optimized for better receptor interaction and activity .
Properties
IUPAC Name |
4-(2,6-dimethylphenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-12-6-5-7-13(2)14(12)16-8-10-17(11-9-16)20(18,19)15(3)4/h5-7H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIYEJVHQWKYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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